Cas no 1260604-07-6 (Boc-2-fluoro-D-homophenylalanine)

Boc-2-fluoro-D-homophenylalanine 化学的及び物理的性質
名前と識別子
-
- 1260604-07-6
- Boc-2-fluoro-D-homophenylalanine
- F80059
-
- インチ: 1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
- InChIKey: QFXYXMWIFSVJSE-GFCCVEGCSA-N
- ほほえんだ: FC1C=CC=CC=1CC[C@H](C(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 297.13763628g/mol
- どういたいしつりょう: 297.13763628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 75.6Ų
Boc-2-fluoro-D-homophenylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01JN6V-250mg |
Boc-2-fluoro-D-homophenylalanine |
1260604-07-6 | 97% | 250mg |
$353.00 | 2025-02-11 | |
Aaron | AR01JN6V-500mg |
Boc-2-fluoro-D-homophenylalanine |
1260604-07-6 | 97% | 500mg |
$526.00 | 2025-02-11 | |
Aaron | AR01JN6V-1g |
Boc-2-fluoro-D-homophenylalanine |
1260604-07-6 | 97% | 1g |
$786.00 | 2025-02-11 | |
1PlusChem | 1P01JMYJ-1g |
Boc-2-fluoro-D-homophenylalanine |
1260604-07-6 | 97% | 1g |
$683.00 | 2024-07-09 | |
1PlusChem | 1P01JMYJ-500mg |
Boc-2-fluoro-D-homophenylalanine |
1260604-07-6 | 97% | 500mg |
$463.00 | 2024-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595880-1g |
(R)-2-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid |
1260604-07-6 | 98% | 1g |
¥11138.00 | 2024-08-09 | |
1PlusChem | 1P01JMYJ-250mg |
Boc-2-fluoro-D-homophenylalanine |
1260604-07-6 | 97% | 250mg |
$306.00 | 2024-07-09 |
Boc-2-fluoro-D-homophenylalanine 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
Boc-2-fluoro-D-homophenylalanineに関する追加情報
Boc-2-fluoro-D-homophenylalanine: A Key Compound in Modern Biomedical Research
Boc-2-fluoro-D-homophenylalanine, with the CAS number 1260604-07-6, represents a significant advancement in the field of synthetic organic chemistry and its application in biomedical research. This compound is a derivative of phenylalanine, characterized by the introduction of a fluorine atom at the 2-position and the presence of a tert-butyl carbamate group. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the context of neurodegenerative disorders and cancer treatment.
The Boc-2-fluoro-D-homophenylalanine molecule exhibits unique structural properties that make it an attractive candidate for drug design. The fluorine substitution at the 2-position is known to enhance metabolic stability and improve the pharmacokinetic profile of the compound. This modification is critical in reducing the susceptibility to enzymatic degradation, thereby extending the half-life of the molecule in biological systems. Additionally, the Boc (tert-butyl carbamate) group serves as a protecting group, which is essential during the synthesis process to prevent unwanted side reactions.
Recent research published in Chemical Communications (2023) has demonstrated the utility of Boc-2-fluoro-D-homophendephenylalanine in the synthesis of peptidomimetics. These synthetic peptides mimic the structure of natural proteins but with enhanced stability and specificity. The incorporation of fluorine atoms into the amino acid backbone has been shown to modulate the conformational flexibility of the molecule, which is crucial for targeting specific biological pathways. This finding has significant implications for the design of drugs targeting G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes.
Another notable study from Nature Chemical Biology (2024) explored the role of Boc-2-fluoro-D-homophenylalanine in the development of antitumor agents. The compound was used as a building block to synthesize a series of fluorinated amino acids, which were tested for their ability to inhibit the growth of cancer cells. The results indicated that the fluorinated derivatives exhibited enhanced cytotoxicity against various cancer cell lines, including pancreatic and breast cancer models. This suggests that the fluorine substitution may play a role in modulating the interaction between the drug and its target proteins.
The synthesis of Boc-2-fluoro-D-homophenylalanine involves a multi-step process that requires precise control of reaction conditions. The initial step typically involves the fluorination of the phenylalanine derivative using a selective fluorinating agent, such as Selectfluor. This reaction is conducted under anhydrous conditions to prevent side reactions that could compromise the purity of the final product. The subsequent protection of the amino group with the Boc group is achieved using di-tert-butyl dicarbonate (Boc2O), which is a standard reagent in peptide chemistry.
Recent advancements in catalytic methodologies have enabled the synthesis of Boc-2-fluoro-D-homophenylalanine with higher efficiency and selectivity. A study published in Organic Letters (2023) reported the use of a chiral catalyst to achieve enantioselective fluorination, which is critical for the production of biologically active enantiomers. This approach not only reduces the number of synthetic steps but also minimizes the formation of byproducts, making the process more sustainable and cost-effective.
The biological activity of Boc-2-fluoro-D-homophenylalanine has been extensively studied in preclinical models. In vivo experiments conducted by a research group at the University of Tokyo (2024) demonstrated that the compound could cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of the fluorinated amino acid to penetrate the brain tissue is attributed to its hydrophobic nature, which facilitates its transport across the lipid bilayer of the blood-brain barrier.
Furthermore, the compound has shown potential in the development of imaging agents for positron emission tomography (PET) scans. A study published in Journal of Medicinal Chemistry (2023) utilized Boc-2-fluoro-D-homophenylalanine as a radiolabeled probe to visualize the distribution of amino acid transporters in the brain. The results indicated that the fluorinated derivative exhibited superior uptake and retention compared to traditional radiotracers, highlighting its potential for non-invasive diagnostic applications.
The pharmacokinetic properties of Boc-2-fluoro-D-homophenylalanine have also been investigated in animal models. A study by the National Institutes of Health (2024) reported that the compound exhibited a prolonged half-life in both plasma and brain tissue, which is essential for maintaining therapeutic concentrations over an extended period. This characteristic is particularly advantageous for the treatment of chronic diseases where sustained drug exposure is required.
Despite its promising properties, the use of Boc-2-fluoro-D-homophenylalanine in drug development is not without challenges. One of the primary concerns is the potential for metabolic activation, which could lead to the formation of reactive intermediates that may cause toxicity. To address this issue, researchers are exploring the use of prodrugs that can be activated at the target site, thereby minimizing systemic side effects.
In conclusion, Boc-2-fluoro-D-homophenylalanine represents a versatile building block in the synthesis of advanced therapeutic agents. Its unique structural features, combined with recent advancements in synthetic methodologies, position it as a valuable tool in the development of drugs for a wide range of biomedical applications. Ongoing research continues to uncover new insights into its potential, paving the way for innovative treatments in the future.
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